2-Chloro-3-iodopropanoic acid
Description
2-Chloro-3-iodopropanoic acid (C₃H₄ClIO₂) is a halogen-substituted derivative of propanoic acid, featuring both chlorine and iodine atoms at the α (C2) and β (C3) positions, respectively. This dual substitution creates a unique electronic and steric profile, making it a compound of interest in synthetic organic chemistry, pharmaceuticals, and agrochemicals. The electron-withdrawing effects of the halogens enhance the acidity of the carboxylic acid group, while the bulky iodine atom may influence its reactivity in nucleophilic or elimination reactions.
Properties
CAS No. |
190430-27-4 |
|---|---|
Molecular Formula |
C3H4ClIO2 |
Molecular Weight |
234.42 g/mol |
IUPAC Name |
2-chloro-3-iodopropanoic acid |
InChI |
InChI=1S/C3H4ClIO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7) |
InChI Key |
NFOFALCJMREAJS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodopropanoic acid typically involves the halogenation of propanoic acid derivatives. One common method is the sequential halogenation of 3-chloropropanoic acid using iodine and a suitable oxidizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of iodine atoms.
Industrial Production Methods: Industrial production of 2-Chloro-3-iodopropanoic acid may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-iodopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding aldehydes or reduced to alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of various halogenated derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-3-iodopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodopropanoic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. The halogen atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
- 2-Chloropropanoic Acid (C₃H₅ClO₂): Chlorine at C2 exerts a strong electron-withdrawing inductive effect (-I), increasing acidity compared to unsubstituted propanoic acid. Molecular weight: 108.52 g/mol .
- 3-Chloropropanoic Acid (C₃H₅ClO₂): Chlorine at C3 has a weaker -I effect due to distance from the carboxyl group. A 0.100 M solution has pH 2.49 (pKa ≈ 2.2), weaker than its C2-substituted analog .
- 2-Chloro-3-hydroxypropanoic Acid (C₃H₅ClO₃): Hydroxyl group at C3 introduces hydrogen bonding but reduces acidity compared to halogens. Molecular weight: 124.52 g/mol .
- Molecular weight: 184.62 g/mol .
Inference for 2-Chloro-3-iodopropanoic Acid:
- Higher acidity: Dual electron-withdrawing effects (Cl at C2, I at C3) likely result in a lower pKa than mono-halogenated analogs.
- Steric hindrance : The large iodine atom at C3 may slow reactions requiring spatial access to the β-carbon.
Acidity (pKa) Comparison
*Inferred from the stronger -I effect of C2 substitution compared to C3 .
Data Table: Key Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-Chloro-3-iodopropanoic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves halogenation of propanoic acid derivatives. For example, iodination can be achieved using iodine monochloride (ICl) in a controlled acidic environment, followed by chlorination via thionyl chloride (SOCl₂). Purification often employs recrystallization or column chromatography, with solvent selection (e.g., ethyl acetate/hexane mixtures) critical for isolating the target compound. Researchers must document reaction conditions (temperature, stoichiometry, catalysts) and validate purity via melting point analysis and spectroscopic methods .
- Safety Note : Handle iodine and chlorinating agents in fume hoods with appropriate PPE, as emphasized in safety protocols for hazardous reagents .
Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-3-iodopropanoic acid, and how should data be interpreted?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks. The iodine substituent induces distinct deshielding effects, while chlorine’s electronegativity alters splitting patterns.
- IR : Confirm carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and C-I/C-Cl bonds (500-800 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns (e.g., iodine’s signature doublet).
- X-ray Crystallography : For structural confirmation, use SHELX programs for refinement, ensuring data resolution < 1.0 Å .
Q. What safety protocols are critical when handling 2-Chloro-3-iodopropanoic acid in experimental workflows?
- Methodological Answer :
- Exposure Control : Use fume hoods, gloves, and lab coats. Monitor air quality via personal sampling if prolonged exposure is anticipated .
- Emergency Response : In case of skin contact, rinse immediately with water and consult occupational health services. No specific medical test exists, but baseline health monitoring is advised .
- Waste Disposal : Segregate halogenated waste according to EPA guidelines. Refer to safety data sheets (SDS) for disposal codes .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 2-Chloro-3-iodopropanoic acid in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Reaction Pathways : Simulate SN2 mechanisms using iodine as a leaving group; compare activation energies with chlorine-substituted analogs.
- Solvent Effects : Incorporate polarizable continuum models (PCM) to evaluate solvent polarity’s impact on reaction rates .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) obtained via different experimental techniques?
- Methodological Answer :
- Data Triangulation : Compare calorimetry (direct ΔH measurement) with van’t Hoff analysis (from equilibrium constants). Address discrepancies by calibrating instruments or verifying sample purity .
- Error Analysis : Calculate confidence intervals for replicated measurements. Use statistical tools (e.g., ANOVA) to identify outliers .
- Literature Benchmarking : Contrast findings with published data for structurally similar compounds (e.g., 3-chloropropionic acid) to identify systematic errors .
Q. What role do steric and electronic effects of chlorine and iodine play in the catalytic applications of 2-Chloro-3-iodopropanoic acid?
- Methodological Answer :
- Steric Effects : Use X-ray crystallography to measure bond angles and torsional strain. Iodine’s larger atomic radius may hinder approach of nucleophiles .
- Electronic Effects : Employ Hammett constants (σ) to quantify electron-withdrawing effects. Iodine’s lower electronegativity (vs. chlorine) may reduce acid dissociation (pKa) .
- Catalytic Studies : Test acid’s efficacy in esterification or peptide coupling. Compare turnover frequencies (TOF) with mono-halogenated analogs .
Data Analysis and Reporting
Q. How should researchers structure a manuscript to highlight findings on 2-Chloro-3-iodopropanoic acid while adhering to scientific rigor?
- Methodological Answer :
- Sections : Follow ICMJE guidelines: Introduction, Methods (detailed synthesis/analysis protocols), Results (tables/figures), Discussion (contrast with literature), Conclusions .
- Data Tables : Include reaction yields, spectroscopic peaks, and computational parameters. Use SI units and annotate uncertainties .
- Ethical Reporting : Disclose conflicts of interest and raw data repositories. Avoid selective data presentation to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
